L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine is a synthetic peptide composed of four amino acids: phenylalanine, proline, cysteine, and leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the peptide may participate in signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine can be compared to other peptides with similar sequences or functions:
L-Phenylalanyl-L-prolyl-L-leucine: Lacks the cysteine residue, which may affect its ability to form disulfide bonds and its overall stability.
L-Phenylalanyl-L-prolyl-L-glutamyl-L-leucine: Contains glutamic acid instead of cysteine, altering its charge and potential interactions.
Cyclo(L-Phenylalanyl-L-prolyl): A cyclic dipeptide with different structural and functional properties.
These comparisons highlight the unique features of this compound, such as its ability to form disulfide bonds and its specific amino acid sequence, which contribute to its distinct chemical and biological characteristics.
Properties
CAS No. |
918526-69-9 |
---|---|
Molecular Formula |
C23H34N4O5S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H34N4O5S/c1-14(2)11-17(23(31)32)25-20(28)18(13-33)26-21(29)19-9-6-10-27(19)22(30)16(24)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,33H,6,9-13,24H2,1-2H3,(H,25,28)(H,26,29)(H,31,32)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
JHUOBEUGZVXSMU-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.